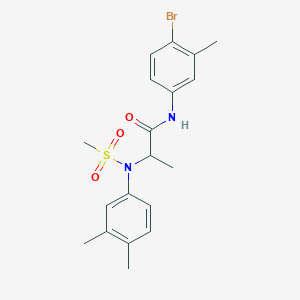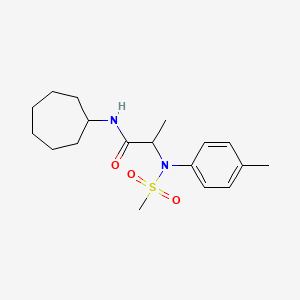![molecular formula C19H13N5O3 B4217460 N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide](/img/structure/B4217460.png)
N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide
Overview
Description
N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is fused with a phenyl ring and a nitrobenzamide group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction between aryl ketones and 2-aminopyrimidine under green chemistry conditions . Another approach involves the use of gold nanoparticles as catalysts to facilitate the synthesis of imidazo[1,2-a]pyrimidines .
Industrial Production Methods: Industrial production of this compound may involve scalable green chemistry protocols to ensure efficiency and sustainability. The use of catalysts, such as gold nanoparticles, can enhance the reaction rates and yields, making the process more viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or water to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it exhibits significant anticancer, antibacterial, antiviral, and anti-inflammatory properties . The compound is also explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The nitrobenzamide group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)methanesulfonamide and imidazo[1,2-a]pyrimidine-based pyran derivatives .
Uniqueness: What sets N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide apart is its unique combination of an imidazo[1,2-a]pyrimidine core with a nitrobenzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and therapeutic applications .
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O3/c25-18(15-7-1-2-8-17(15)24(26)27)21-14-6-3-5-13(11-14)16-12-23-10-4-9-20-19(23)22-16/h1-12H,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYFMCHLKBHSHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[({4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4217386.png)
![5-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide](/img/structure/B4217408.png)
![5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-(2,2-dimethylpropyl)-2-nitroaniline](/img/structure/B4217411.png)

![N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine;hydrochloride](/img/structure/B4217425.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B4217432.png)
![[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cyclohexylamine](/img/structure/B4217436.png)
![6-bromo-3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4217441.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B4217445.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4217453.png)



![4-fluoro-N-[2-[5-[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]ethyl]benzamide](/img/structure/B4217478.png)
